REACTION_CXSMILES
|
[Mg].II.Br[CH2:5][CH2:6][CH:7]=[CH2:8].[F:9][C:10]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:11]=1[CH:12]=[O:13]>C(OCC)C>[OH:13][CH:12]([C:11]1[CH:14]=[CH:15][C:16]([F:18])=[CH:17][C:10]=1[F:9])[CH2:8][CH2:7][CH:6]=[CH2:5]
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
BrCCC=C
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
BrCCC=C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=CC(=C1)F
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
6L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at such a rate
|
Type
|
TEMPERATURE
|
Details
|
to maintain gentle reflux
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was now heated for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water, saturated NaHCO3, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Removal of ether in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CCC=C)C1=C(C=C(C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |